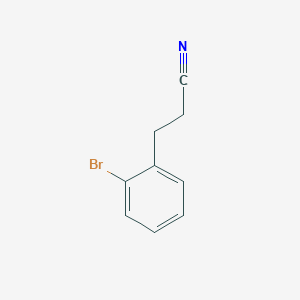

3-(2-Bromophenyl)propanenitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2-bromophenyl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN/c10-9-6-2-1-4-8(9)5-3-7-11/h1-2,4,6H,3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZLHFTWIJCWDER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCC#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80536155 | |

| Record name | 3-(2-Bromophenyl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80536155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61698-07-5 | |

| Record name | 2-Bromobenzenepropanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61698-07-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Bromophenyl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80536155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Reactions Involving 3 2 Bromophenyl Propanenitrile

Radical Reaction Pathways (e.g., visible-light mediated processes)

Visible-light photoredox catalysis has emerged as a powerful tool for the generation of radical intermediates under mild conditions. nih.gov In the context of 3-(2-Bromophenyl)propanenitrile, a plausible radical reaction pathway involves the generation of an aryl radical. This process can be initiated by a suitable photocatalyst that, upon excitation by visible light, can engage in a single-electron transfer (SET) with the aryl bromide moiety.

The mechanism would proceed as follows:

Excitation: A photocatalyst (PC), such as a ruthenium or iridium complex, absorbs visible light and is promoted to an excited state (PC*).

Reductive Quenching: The excited photocatalyst can be reductively quenched by a sacrificial electron donor, forming a more reducing species (PC⁻).

Radical Generation: The highly reducing PC⁻ can then transfer an electron to the C-Br bond of this compound. This results in the homolytic cleavage of the bond, generating a 2-(2-cyanoethyl)phenyl radical and a bromide anion.

Propagation/Termination: The resulting aryl radical is a highly reactive intermediate that can participate in various subsequent reactions, such as intramolecular cyclization or intermolecular trapping, to form new C-C or C-heteroatom bonds. The detection and characterization of such short-lived radical intermediates can be achieved through techniques like mass spectrometry using radical traps. chimia.ch

Recent advancements have highlighted the generation of highly reactive alkenyl radicals from alkenyl halides using photochemistry, showcasing the potential for similar transformations with aryl halides. nih.gov

Anionic Cyclization Mechanisms (e.g., via benzyne (B1209423) intermediates)

The presence of a bromine atom on the aromatic ring allows for the generation of a highly reactive benzyne intermediate under strong basic conditions. masterorganicchemistry.com This is a classic method for nucleophilic aromatic substitution. masterorganicchemistry.comlibretexts.org For this compound, the process can lead to intramolecular cyclization.

The mechanism involves two main steps:

Elimination to form Benzyne: A strong base, such as sodium amide (NaNH₂) or potassium amide (KNH₂), abstracts a proton from the carbon alpha to the nitrile group. libretexts.org This generates a carbanion. The adjacent C-Br bond then undergoes elimination, forming a strained benzyne intermediate with a "triple bond" within the aromatic ring. masterorganicchemistry.comlibretexts.org The benzyne triple bond is notably weak due to poor overlap of the sp²-hybridized orbitals involved. masterorganicchemistry.com

Intramolecular Nucleophilic Attack: The generated carbanion, positioned on the propyl side chain, acts as an intramolecular nucleophile. It attacks one of the sp-hybridized carbons of the benzyne intermediate.

Protonation: The resulting anionic species is then protonated during workup to yield the final cyclized product, typically a derivative of dihydroisoquinoline.

This benzyne-mediated cyclization is a powerful strategy for constructing fused ring systems. The regioselectivity of the nucleophilic attack on substituted benzynes can be influenced by the electronic effects of other substituents on the ring. masterorganicchemistry.com

Metal-Mediated C-CN Bond Activation Processes

While the C-CN bond is thermodynamically stable, transition metals can catalyze its activation and cleavage, opening up novel synthetic pathways. nih.govresearchgate.net These reactions can be broadly categorized into those where the cyano group acts as a leaving group and those where it serves as a source of CN. nih.gov For this compound, metal-mediated C-CN activation could be envisioned in cross-coupling type reactions.

A general mechanistic cycle for a cross-coupling reaction involving C-CN bond activation would include:

Oxidative Addition: A low-valent transition metal complex (e.g., Ni(0) or Pd(0)) undergoes oxidative addition into the C-CN bond of the nitrile. This step is often the most challenging due to the bond's strength. nih.gov

Transmetalation/Insertion: The resulting organometallic intermediate can then react with another coupling partner.

Reductive Elimination: The final step is the reductive elimination of the coupled product, regenerating the active metal catalyst.

This approach allows the nitrile group to be replaced with other functional groups, a transformation that is complementary to traditional cross-coupling methods that typically activate C-halogen bonds. researchgate.netrsc.org

Tandem Reaction Mechanisms (e.g., substitution and oxidative rearrangement)

Tandem reactions, where multiple bond-forming events occur in a single operation without isolating intermediates, offer significant advantages in synthetic efficiency. princeton.edu this compound is an excellent substrate for designing tandem sequences.

One possible tandem mechanism could involve an initial intermolecular substitution followed by an intramolecular cyclization. For instance:

Palladium-Catalyzed Amination: The aryl bromide can undergo a Buchwald-Hartwig amination with a primary amine.

Intramolecular Cyclization: Under the basic conditions of the amination, the N-H proton of the newly installed amine can be abstracted. The resulting anion could then attack the nitrile group, leading to a cyclized imine intermediate.

Tautomerization/Aromatization: The intermediate could then tautomerize or be oxidized to form a stable heterocyclic product.

This sequence combines a well-established cross-coupling reaction with a subsequent cyclization, rapidly building molecular complexity from a relatively simple starting material.

Proposed Reaction Mechanisms in Derivatization (e.g., for β-ketonitriles)

β-Ketonitriles are valuable synthetic intermediates due to the presence of two reactive functional groups. rsc.org While this compound is not itself a β-ketonitrile, it can be derivatized at the carbon alpha to the nitrile group to form related structures.

A proposed mechanism for derivatization involves the generation of a carbanion alpha to the nitrile group:

Deprotonation: A suitable base (e.g., lithium diisopropylamide, LDA) can selectively deprotonate the α-carbon, forming a stabilized carbanion (a nitrile-stabilized anion).

Electrophilic Attack: This carbanion can then react with a variety of electrophiles. For instance, reaction with an acyl chloride (R-COCl) would introduce an acyl group, forming a β-ketonitrile derivative.

Workup: A final workup step would yield the neutral product. The resulting 2-acyl-3-(2-bromophenyl)propanenitrile could then be used in further synthetic elaborations, leveraging both the aryl bromide and the β-ketonitrile functionalities.

The synthesis of β-ketonitriles can also be achieved from other precursors, such as the ring-opening of substituted isoxazoles. psu.edu

Intramolecular Cyclization Processes (e.g., for cyclopropanes, cyclobutanes, cyclopentanes, cyclohexanes)

The structure of this compound is well-suited for various intramolecular cyclization reactions to form rings of different sizes, most commonly five- and six-membered rings.

Formation of Six-Membered Rings (e.g., via Benzyne Intermediate): As discussed in Section 3.2, the generation of a benzyne intermediate followed by intramolecular attack of the nitrile-stabilized carbanion is a primary pathway to form six-membered heterocyclic structures. masterorganicchemistry.comlibretexts.org

Formation of Five-Membered Rings (e.g., via Radical Cyclization): The aryl radical generated via visible-light photoredox catalysis (Section 3.1) or other radical initiation methods can undergo an intramolecular cyclization. A 5-exo-trig cyclization onto the nitrile's C≡N triple bond would be a plausible pathway, leading to a five-membered ring containing an iminyl radical, which can be further functionalized.

Formation of Larger Rings: While less common, metal-catalyzed intramolecular coupling reactions between the aryl bromide and the α-carbon to the nitrile could potentially lead to the formation of larger ring systems, depending on the specific catalyst and reaction conditions employed.

The anionic polymerization of acrylonitrile (B1666552) derivatives often involves a competition between chain propagation and cyclization, highlighting the thermodynamic favorability of forming cyclic structures from nitrile-containing precursors. nih.govresearchgate.net

Synthetic Transformations and Derivatization Strategies of 3 2 Bromophenyl Propanenitrile

Cyclization Reactions to Form Fused Ring Systems

The strategic positioning of the bromo and nitrile functionalities in 3-(2-Bromophenyl)propanenitrile makes it a valuable precursor for the synthesis of various fused ring systems. These intramolecular cyclization reactions offer efficient pathways to construct complex molecular architectures, such as benzocyclobutanes and 1-indanone (B140024) derivatives.

Benzocyclobutane Formation

The generation of benzyne (B1209423) intermediates from aryl halides is a powerful method for forming new carbon-carbon bonds. In the case of this compound, treatment with a strong base can induce the formation of a benzyne intermediate. This highly reactive species can then be trapped intramolecularly by the nitrile anion, leading to the formation of a benzocyclobutane ring system. This approach provides a unique entry into strained four-membered ring systems fused to an aromatic ring. The generation of benzyne can be achieved under various conditions, including the use of strong bases like sodium amide or potassium amide. masterorganicchemistry.com

Synthesis of 1-Indanone Derivatives

Palladium-catalyzed cyclization reactions represent a versatile tool for the synthesis of 1-indanone derivatives. While direct palladium-catalyzed cyclization of this compound is a plausible route, related transformations of 3-(2-iodophenyl)propanenitriles have been more extensively studied. These reactions typically involve the oxidative addition of the palladium catalyst to the carbon-halogen bond, followed by intramolecular insertion of the nitrile group and subsequent reductive elimination to afford the 1-indanone product. A variety of palladium catalysts and reaction conditions can be employed to optimize the yield and selectivity of this transformation. nih.gov

Furthermore, alternative methods for the synthesis of 1-indanones from related precursors have been reported. For instance, the cyclization of 3-arylpropionic acids, which can be derived from this compound, can be catalyzed by strong acids like terbium(III) triflate at high temperatures. nih.govresearchgate.net This method has been shown to be effective even for deactivated aromatic rings containing halogen atoms. researchgate.net Another approach involves the cyclization of 3-(2-bromophenyl)propionic acid at very low temperatures using n-butyllithium. nih.gov

Table 1: Selected Methods for the Synthesis of 1-Indanone Derivatives

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 3-Arylpropionic acids | Tb(OTf)₃, 250 °C | Substituted 1-indanones | Up to 74% | nih.govresearchgate.net |

| 3-(2-Bromophenyl)propionic acid | n-BuLi, -100 °C | 1-Indanone | 76% | nih.gov |

Other Carbocyclic and Heterocyclic Cyclizations

The reactivity of this compound extends beyond the formation of benzocyclobutanes and 1-indanones. The presence of the bromo and nitrile groups allows for a diverse range of other carbocyclic and heterocyclic cyclization reactions. For instance, under appropriate conditions, radical cyclization could lead to the formation of indolizidine or quinolizidine (B1214090) alkaloids. Additionally, transition metal-catalyzed reactions, other than palladium-based methods, could be employed to access novel heterocyclic scaffolds. The oxonium-Prins cyclization is another powerful strategy for constructing cyclic ethers, such as tetrahydrofurans, from related unsaturated systems. imperial.ac.uk

Functional Group Interconversions of the Nitrile Moiety

The nitrile group in this compound is a versatile functional handle that can be transformed into a variety of other important chemical entities, including carbonyl compounds, amines, and tetrazoles.

Conversion to Carbonyl Compounds and Amines

The nitrile functionality can be readily converted into a primary amine through reduction. savemyexams.com Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) in a suitable solvent like dry ether, or catalytic hydrogenation using hydrogen gas over a nickel catalyst. savemyexams.comdoubtnut.com This reaction proceeds via the reduction of the carbon-nitrogen triple bond to a primary amine. libretexts.org

The nitrile group can also serve as a precursor to carbonyl compounds. Reaction of the nitrile with a Grignard reagent, followed by acidic workup, yields a ketone. libretexts.org This reaction proceeds through the formation of an imine intermediate, which is then hydrolyzed to the corresponding ketone. libretexts.org

Table 2: Functional Group Interconversions of Nitriles

| Starting Material | Reagents and Conditions | Product | Reference |

| Nitrile | 1. LiAlH₄, dry ether 2. H₂O | Primary Amine | savemyexams.comlibretexts.org |

| Nitrile | H₂, Ni catalyst | Primary Amine | savemyexams.com |

| Nitrile | 1. Grignard Reagent (R-MgX) 2. H₃O⁺ | Ketone | libretexts.org |

Transformation to Aryl and Vinyl Tetrazoles

The nitrile group can undergo a [3+2] cycloaddition reaction with azides to form tetrazoles. tandfonline.comnih.gov This reaction is a highly efficient method for the synthesis of 5-substituted 1H-tetrazoles and can be catalyzed by various reagents, including amine salts and copper(II) complexes. tandfonline.comresearchgate.net The reaction typically involves heating the nitrile with an azide (B81097) source, such as sodium azide, in a suitable solvent like dimethylformamide (DMF). tandfonline.com The mechanism of this transformation is thought to proceed through the activation of the nitrile group by the catalyst, followed by the cycloaddition with the azide. researchgate.netacs.orgacs.org This method is broadly applicable to a wide range of nitriles, making it a valuable tool for the synthesis of diverse tetrazole derivatives. acs.org

Generation of Propynoates and Propynenitriles

While direct conversion of this compound to its corresponding propynenitrile is not extensively documented in readily available literature, a plausible and chemically sound synthetic route can be proposed based on fundamental organic transformations. This would typically involve a two-step sequence: α-halogenation followed by dehydrohalogenation.

The initial step would be the selective halogenation at the carbon atom alpha to the nitrile group. This can be achieved using standard halogenating agents such as N-bromosuccinimide (NBS) under radical initiation conditions (e.g., AIBN or light) or by deprotonation with a strong base followed by quenching with a halogen source. The resulting α-halo-3-(2-bromophenyl)propanenitrile would then be subjected to an elimination reaction. Treatment with a strong, non-nucleophilic base would facilitate the removal of a proton from the β-carbon and the halide from the α-carbon, leading to the formation of a carbon-carbon triple bond. This dehydrohalogenation step would yield the desired 3-(2-bromophenyl)propynenitrile. The choice of base and reaction conditions is crucial to favor the E2 elimination pathway and minimize potential side reactions. researchgate.netbldpharm.comacs.org

A similar strategy could be envisioned for the synthesis of corresponding propynoates, which would first require the hydrolysis of the nitrile group of this compound to a carboxylic acid or ester, followed by a similar halogenation and elimination sequence.

Substitutions and Cross-Coupling Reactions of the Aryl Bromide Moiety

The presence of the bromine atom on the phenyl ring is a key feature that allows for a wide range of substitution and cross-coupling reactions, significantly expanding the molecular diversity accessible from this compound.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura coupling to form biaryl derivatives)

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. The aryl bromide moiety of this compound makes it an excellent substrate for this reaction. In a typical Suzuki-Miyaura coupling, the aryl bromide is reacted with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base.

The general reaction scheme involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the biaryl product and regenerate the palladium(0) catalyst. A variety of palladium catalysts, ligands, and bases can be employed to optimize the reaction conditions for specific substrates.

| Parameter | Typical Conditions |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ |

| Ligand | Triphenylphosphine (PPh₃), Buchwald ligands |

| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Toluene, Dioxane, DMF, Acetonitrile (B52724)/Water |

| Boron Reagent | Arylboronic acids, Arylboronic esters |

This table presents a generalized overview of typical conditions for Suzuki-Miyaura coupling reactions.

This reaction is highly valuable for the synthesis of functionalized biarylpropanenitrile derivatives, which are of interest in medicinal chemistry and materials science.

Derivatization of Chiral Amino Nitrile Derivatives (e.g., (S)-3-Amino-3-(4-bromophenyl)propanenitrile hydrochloride)

While specific derivatization of (S)-3-Amino-3-(4-bromophenyl)propanenitrile hydrochloride is not extensively detailed, the primary amino group in this chiral scaffold is amenable to a wide range of standard transformations. These reactions allow for the introduction of various functional groups, which can modulate the compound's biological activity and physicochemical properties.

Common derivatization reactions for the primary amino group include:

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base to form the corresponding amides.

Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.

Alkylation: Introduction of alkyl groups via reductive amination or reaction with alkyl halides, although over-alkylation can be a challenge.

Protection: The amino group can be protected with common protecting groups like tert-butoxycarbonyl (Boc) using Boc anhydride, or benzyloxycarbonyl (Cbz) using Cbz-Cl, to allow for selective reactions at other parts of the molecule. wikipedia.org

These derivatizations are crucial for structure-activity relationship (SAR) studies in drug discovery and for the synthesis of more complex target molecules.

Alpha-Functionalization of the Propanenitrile Backbone (e.g., deprotonation and alkylation)

The protons on the carbon atom alpha to the nitrile group in this compound are acidic due to the electron-withdrawing nature of the nitrile group and the adjacent phenyl ring. This acidity allows for deprotonation by a strong, non-nucleophilic base to form a carbanion, which can then be reacted with various electrophiles.

A common strategy for alpha-functionalization is deprotonation followed by alkylation. A strong base such as lithium diisopropylamide (LDA) is typically used to ensure complete and irreversible deprotonation, forming the corresponding enolate. This enolate is a potent nucleophile and can react with alkyl halides in an SN2 fashion to introduce an alkyl group at the alpha-position.

General Reaction Scheme for Alpha-Alkylation:

Deprotonation: this compound + LDA → Lithium enolate

Alkylation: Lithium enolate + R-X → α-Alkyl-3-(2-bromophenyl)propanenitrile + LiX

| Parameter | Typical Reagents and Conditions |

| Base | Lithium diisopropylamide (LDA), Sodium hydride (NaH) |

| Solvent | Tetrahydrofuran (B95107) (THF), Diethyl ether |

| Temperature | -78 °C to room temperature |

| Electrophile (R-X) | Methyl iodide, Benzyl (B1604629) bromide, other primary alkyl halides |

This table provides a general outline for the alpha-alkylation of this compound.

This method provides a powerful tool for elaborating the propanenitrile backbone and introducing additional structural complexity.

Synthesis of Acrylonitrile (B1666552) Derivatives (e.g., Knoevenagel reaction)

The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction that involves the condensation of a compound with an active methylene (B1212753) group with a carbonyl compound, typically an aldehyde or a ketone, in the presence of a basic catalyst. organicreactions.orgevitachem.com The alpha-protons of this compound, being activated by both the nitrile and phenyl groups, are sufficiently acidic to allow it to act as the active methylene component in a Knoevenagel-type reaction.

In a typical Knoevenagel condensation, a base abstracts an alpha-proton from this compound to form a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of an aldehyde or ketone. The resulting aldol-type adduct subsequently undergoes dehydration to yield an acrylonitrile derivative. rsc.orgevitachem.com

The choice of catalyst can range from weak bases like piperidine (B6355638) or ammonia (B1221849) to stronger bases, and the reaction conditions can often be mild.

Plausible Knoevenagel Reaction of this compound:

| Reactant 1 | Reactant 2 (Carbonyl) | Catalyst | Product |

| This compound | Benzaldehyde | Piperidine/Acetic Acid | 2-(2-Bromobenzyl)-3-phenylacrylonitrile |

| This compound | Cyclohexanone | Ammonium Acetate (B1210297) | 2-(1-(2-Bromobenzyl)ethylidene)malononitrile |

This table illustrates potential Knoevenagel condensation reactions involving this compound.

This transformation provides a route to highly functionalized acrylonitrile derivatives, which are valuable building blocks in organic synthesis.

Computational and Theoretical Studies on 3 2 Bromophenyl Propanenitrile Chemistry

Density Functional Theory (DFT) Applications

Density Functional Theory is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govmtroyal.ca Its application to 3-(2-Bromophenyl)propanenitrile allows for a detailed understanding of its chemical behavior, from the optimization of reaction pathways to the prediction of its reactivity.

DFT calculations are instrumental in mapping out the potential energy surface of chemical reactions, thereby optimizing and understanding reaction mechanisms. arxiv.orgrsc.org For reactions involving nitriles and aryl halides, DFT can elucidate the step-by-step process, such as the formation of the nitrile group via nucleophilic substitution or its subsequent reactions. acs.orgyoutube.com Computational models can determine the most energetically favorable pathway for a reaction to proceed. rsc.orgnih.gov

A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, provides information about the molecule's general reactivity; a smaller gap suggests higher reactivity. mdpi.com For this compound, the HOMO is typically localized on the electron-rich bromophenyl ring, while the LUMO may be distributed across the nitrile group and the aromatic system. This distribution is crucial for predicting how the molecule will interact with other reagents.

Table 1: Illustrative Frontier Molecular Orbital (FMO) Data for Aryl Nitriles

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Benzonitrile | -7.12 | -0.85 | 6.27 |

| 3-(Phenyl)propanenitrile | -6.98 | -0.79 | 6.19 |

| This compound (Hypothetical) | -7.05 | -1.10 | 5.95 |

Note: Data are representative examples for illustrative purposes and not specific experimental values for this compound.

DFT is a reliable method for predicting the thermochemical properties of chemical reactions, including reaction enthalpies, Gibbs free energies, and activation energies. arxiv.orgresearchgate.netberkeley.edu This capability is vital for understanding the feasibility and kinetics of synthetic routes leading to this compound. For instance, the formation of nitriles can occur through the dehydration of primary amides or via substitution reactions with cyanide salts. youtube.com

Computational chemists can model these reaction pathways to calculate the activation energy (Ea), which is the minimum energy required to initiate the reaction. A lower activation energy indicates a faster reaction rate. nih.gov DFT calculations have shown that factors like the choice of solvent and catalyst can significantly influence these energy barriers. arxiv.org

Table 2: Predicted Activation Energies for a Hypothetical Nitrile Formation Reaction

| Reaction Step | Description | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Amide Dehydration | Rate-determining step in the conversion of an amide to a nitrile. | +25.5 |

| SN2 Cyanation | Nucleophilic attack of cyanide on an alkyl halide. | +18.2 |

Note: The values presented are for a representative, hypothetical reaction system and serve as an illustration of DFT's predictive capabilities.

The distribution of electron density within a molecule is fundamental to its reactivity. DFT calculations can generate Molecular Electrostatic Potential (MESP) maps, which visualize the charge distribution. mdpi.com In these maps, electron-rich regions (negative potential), which are susceptible to electrophilic attack, are typically colored red, while electron-poor regions (positive potential), which are prone to nucleophilic attack, are colored blue.

For this compound, the electronegative bromine atom and nitrogen atom of the nitrile group create distinct regions of charge. The bromine atom withdraws electron density from the phenyl ring, while the nitrile group is a strong electron-withdrawing group. Charge displacement analysis can further quantify the charge transfer upon bond formation. mdpi.com Theoretical methods like Mulliken population analysis can assign partial charges to each atom, providing a quantitative measure of the charge distribution and helping to predict sites of reaction. researchgate.net

Table 3: Hypothetical Calculated Atomic Charges for this compound

| Atom/Group | Calculated Charge (Mulliken, |e|) | Predicted Reactivity |

|---|---|---|

| Bromine (Br) | -0.15 | Can engage in halogen bonding. |

| Nitrile Carbon (C≡N) | +0.12 | Susceptible to nucleophilic attack. |

| Nitrile Nitrogen (C≡N) | -0.20 | Acts as a Lewis base or hydrogen bond acceptor. |

| Phenyl Ring | Variable | Site for electrophilic or nucleophilic aromatic substitution. |

Note: These charge values are illustrative, based on general principles of electron distribution in similar molecules. amu.edu.plresearchgate.net

A transition state is a high-energy, transient molecular configuration that occurs during a chemical reaction as reactants are converted into products. solubilityofthings.commasterorganicchemistry.com Identifying the structure and energy of transition states is crucial for understanding a reaction's mechanism and determining its rate. ims.ac.jp DFT calculations are a primary tool for locating and characterizing these fleeting structures on the potential energy surface. acs.orgnih.gov

By analyzing the transition state, chemists can gain insights into bond-breaking and bond-forming processes. solubilityofthings.com For reactions involving this compound, such as its synthesis or further functionalization, DFT can model the geometry of the transition state, providing details on which atoms are involved and how the bonds are rearranging. acs.org The energy of the transition state relative to the reactants determines the activation energy of the reaction. masterorganicchemistry.com

Correlation with Experimental Data (e.g., electrochemical reduction potentials)

A critical aspect of computational chemistry is the validation of theoretical models against experimental results. researchgate.net DFT calculations can predict various properties that can be measured experimentally, such as electrochemical reduction potentials. rsc.orgscirp.org For organohalides like this compound, the reduction potential is a key parameter indicating the ease with which the molecule accepts an electron, often leading to the cleavage of the carbon-bromine bond.

Studies have shown a strong linear correlation between experimentally measured reduction potentials and DFT-computed parameters like the LUMO energy or the gas-phase electron affinity. rsc.orgscirp.org By establishing these correlations, computational models can be used to predict the electrochemical behavior of new or uncharacterized compounds, guiding the design of materials for applications in electrochemistry. scirp.orgscirp.org

Table 4: Correlation of Calculated and Experimental Data for Aryl Halides

| Compound | Calculated LUMO Energy (eV) | Experimental Reduction Potential (V vs. SCE) |

|---|---|---|

| Chlorobenzene | -0.68 | -2.58 |

| Bromobenzene | -0.81 | -2.32 |

| Iodobenzene | -1.02 | -2.13 |

| This compound (Hypothetical) | -1.10 | (Predicted ~ -2.2) |

Note: Experimental and calculated values are representative of the class of compounds and illustrate the established trend. rsc.org

Analysis of Noncovalent Interactions in Molecular Systems

Noncovalent interactions, though weaker than covalent bonds, are fundamental in determining the three-dimensional structure, stability, and aggregation properties of molecules in condensed phases. escholarship.orgrsc.org These interactions include hydrogen bonds, halogen bonds, π-π stacking, and van der Waals forces. Computational methods are essential for identifying and quantifying these subtle forces. researchgate.net

For this compound, several noncovalent interactions are significant. The bromine atom can act as a halogen bond donor, interacting with electron-rich atoms. The nitrile group's nitrogen atom is a potential hydrogen bond acceptor. Furthermore, the phenyl ring can participate in π-π stacking interactions with other aromatic systems. Tools like Non-Covalent Interaction (NCI) plots can visually reveal these interactions in 3D space, showing regions of attraction and repulsion. researchgate.netchemrxiv.org Symmetry-Adapted Perturbation Theory (SAPT) can be used to decompose the total interaction energy into physically meaningful components like electrostatics, exchange, induction, and dispersion. escholarship.org

Table 5: Illustrative Calculated Energies for Noncovalent Interactions

| Interaction Type | Model System | Interaction Energy (kcal/mol) |

|---|---|---|

| Halogen Bond | C6H5Br···NH3 | -2.5 to -4.0 |

| Hydrogen Bond | C6H5CN···H2O | -3.0 to -5.0 |

| π-π Stacking | Benzene Dimer | -2.0 to -3.0 |

Note: Data represents typical energy ranges for these types of interactions in model systems to provide context for the forces present in this compound. nih.gov

Catalytic Approaches in the Chemistry of 3 2 Bromophenyl Propanenitrile

Transition Metal Catalysis

Transition metals are at the forefront of catalytic systems for reactions involving aryl halides and nitriles. Their ability to cycle through multiple oxidation states facilitates key reaction steps such as oxidative addition, reductive elimination, and migratory insertion, which are fundamental to many synthetic transformations.

Palladium-Based Catalysts

Palladium is arguably the most versatile transition metal in cross-coupling chemistry. Its catalysts are instrumental in both the synthesis of aryl nitriles and their subsequent reactions.

Pd/CM-phos: The combination of a palladium precursor, such as palladium(II) acetate (B1210297), with specialized phosphine (B1218219) ligands like 2-(2-(dicyclohexylphosphino)phenyl)-1-methyl-1H-indole (CM-phos) creates highly active catalytic systems. researchgate.net These catalysts are particularly effective in cross-coupling reactions, including Hiyama couplings of aryl mesylates and the amination of aryl mesylates. researchgate.net The indolylphosphine ligand framework allows for significant steric and electronic tuning, enhancing catalytic performance in the formation of C-C and C-N bonds. dntb.gov.ua For a molecule like 3-(2-Bromophenyl)propanenitrile, a Pd/CM-phos system could be employed to couple various organometallic reagents at the bromide position.

XantPhos-PdCl₂: The palladium complex bearing the Xantphos ligand, Dichloro[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene]palladium(II), is a powerful catalyst for C-N bond formation. It has been successfully used in the intermolecular amidation of aryl halides, coupling them with amides, sulfonamides, and ureas. researchgate.net An X-ray crystallographic study of a related complex revealed a rare trans-chelating coordination of the Xantphos ligand, which may contribute to its catalytic efficacy. researchgate.net This catalytic system could be used to directly aminate the aryl bromide portion of this compound.

ZnO-supported Pd(0) nanoparticles: Heterogeneous catalysts, such as palladium nanoparticles supported on zinc oxide (ZnO), offer advantages in terms of stability, recovery, and reusability. These catalysts have proven effective in Suzuki-Miyaura cross-coupling reactions of aryl bromides under ambient, ligand-free conditions. researchgate.netresearchgate.net Furthermore, ZnO-supported Pd(0) nanoparticles can catalyze the cyanation of unactivated aryl halides using potassium hexacyanoferrate(II) as a non-toxic cyanide source, a reaction that is fundamental to the synthesis of the target molecule itself. organic-chemistry.org This process is notable for proceeding without the need for ligands or other additives. organic-chemistry.org

| Catalyst System | Reaction Type | Substrate Example | Yield (%) | Reference |

| Pd(OAc)₂ / CM-phos | Hiyama Coupling | Aryl Mesylates | Good to Excellent | researchgate.net |

| (Xantphos)Pd(4-cyanophenyl)(Br) | Amidation | 4-Bromobenzonitrile | Good to Excellent | researchgate.net |

| ZnO-supported Pd(0) | Cyanation | Aryl Bromides | High | organic-chemistry.org |

| Pd/ZnO nanocrystals | Suzuki-Miyaura | Aryl Bromides | up to 97% | researchgate.net |

Palladium Acetate: Palladium acetate (Pd(OAc)₂) is a common and versatile palladium precursor for a wide range of catalytic reactions. In the context of nitrile synthesis, palladium acetate, when combined with suitable phosphine ligands like 2-(di-t-butylphosphino)-1,1'-binaphthyl, effectively catalyzes the cyanation of aryl halides, including both electron-rich and electron-poor aryl chlorides and bromides. yu.edu.jo This methodology provides a direct route to compounds like this compound from the corresponding dihalide precursor.

Nickel-Based Catalysts

Nickel catalysts have emerged as a more economical alternative to palladium for various cross-coupling reactions, including the cyanation of aryl halides. These systems can utilize different cyanide sources and proceed through various mechanisms. For instance, nickel-catalyzed cyanation of aryl halides can be achieved using alkyl isocyanides or even acetonitrile (B52724) as the cyanide source, the latter involving a C-CN bond cleavage. researchgate.net Dual photoredox-nickel catalysis has enabled the cyanation of aryl halides under benign, room-temperature conditions, avoiding the use of highly toxic cyanating agents. drugfuture.com These methods represent powerful strategies for the synthesis of this compound from 1,2-dibromobenzene (B107964) and a suitable three-carbon nitrile synthon, or from 2-bromobenzyl halide and a cyanide source.

Copper-Based Catalysts

Copper-catalyzed reactions, particularly the Rosenmund-von Braun reaction, are classic methods for the synthesis of aryl nitriles. Modern advancements have led to the development of milder and more efficient copper-catalyzed cyanation procedures. For example, a domino halide exchange-cyanation of aryl bromides has been developed using catalytic amounts of copper(I) iodide (CuI) with potassium iodide (KI) and sodium cyanide (NaCN). dntb.gov.ua This method avoids the use of stoichiometric copper cyanide and polar solvents, simplifying product isolation. dntb.gov.ua Such a system is directly applicable to the synthesis of this compound.

Ruthenium Catalysis

Ruthenium catalysts are particularly useful for transformations involving the nitrile functionality. They have been shown to effectively catalyze the hydration of nitriles to amides. sigmaaldrich.com For instance, ruthenium hydroxide (B78521) supported on alumina (B75360) can catalyze this transformation efficiently in water. sigmaaldrich.com Additionally, ruthenium complexes are employed in the transfer hydrogenation of aromatic nitriles to primary amines, using isopropanol (B130326) as both a solvent and a hydrogen donor. scribd.com These reactions could be applied to this compound to convert the nitrile group into an amide or an amine, respectively, opening pathways to different classes of compounds. Asymmetric hydrogenation of related substrates using chiral ruthenium catalysts has also been reported. researchgate.net

Iron(III) Catalysis

Iron, being an earth-abundant and non-toxic metal, is an attractive candidate for developing sustainable catalytic processes. Tris(acetylacetonato)iron(III) [Fe(acac)₃] is a versatile catalyst that can engage in various transformations, including cross-coupling reactions and radical cyclizations. researchgate.netresearchgate.net In the context of a molecule like this compound, an intramolecular cyclization could be envisioned. Fe(acac)₃ has been used to catalyze intramolecular oxidative cyclizations of substrates like styrene-ynes and biaryl-O-acetyl oximes to form fused aromatic ring systems. drugfuture.comnih.gov A derivative of this compound, featuring a suitable tethered reactive group, could potentially undergo an iron-catalyzed cyclization to construct novel polycyclic scaffolds.

Scandium and Terbium Triflate Catalysis

Lanthanide triflates, including those of scandium (Sc) and terbium (Tb), are water-tolerant Lewis acids that catalyze a variety of organic transformations.

Scandium(III) Triflate: Scandium triflate (Sc(OTf)₃) is known to catalyze various cyclization reactions. It has been employed in tandem transfer hydrogenation and cyclization reactions of ortho-substituted anilines. Given the ortho-disubstituted nature of potential derivatives of this compound, Sc(OTf)₃ could be a candidate for mediating intramolecular cyclization reactions, for example, between the nitrile group (or a derivative thereof) and a functional group introduced at the ortho-position via substitution of the bromine atom.

Terbium(III) Triflate: Terbium triflate (Tb(OTf)₃), like other lanthanide triflates, functions as a Lewis acid catalyst. While specific applications to nitrile cyclizations are less common, it has been used to catalyze the synthesis of β-aminoalcohols from epoxides and amines. Its utility in promoting cycloaddition reactions has also been noted. This suggests its potential to activate the nitrile group in this compound towards nucleophilic attack or to catalyze intramolecular reactions leading to heterocyclic structures.

Organocatalysis and Base-Mediated Reactions

Organocatalysis and the use of strong bases represent fundamental strategies for activating this compound and its precursors for subsequent chemical transformations. These methods often involve the generation of nucleophilic species that can participate in a range of bond-forming reactions.

DABCO-Catalyzed Reactions (e.g., Baylis-Hillman additions)

1,4-Diazabicyclo[2.2.2]octane (DABCO) is a widely used tertiary amine catalyst in organic synthesis, particularly in the Baylis-Hillman reaction. organic-chemistry.orgnrochemistry.comwikipedia.org This reaction typically involves the coupling of an aldehyde with an activated alkene, such as acrylonitrile (B1666552), to form a functionalized allylic alcohol. wikipedia.org While a direct DABCO-catalyzed Baylis-Hillman reaction involving this compound itself is not the primary application, the synthesis of this compound can start from a Baylis-Hillman-type reaction. For instance, 2-bromobenzaldehyde (B122850) can react with acrylonitrile in the presence of DABCO to yield an intermediate that can be subsequently converted to this compound. mdpi.comnih.gov

The mechanism of the Baylis-Hillman reaction involves the initial Michael addition of DABCO to the activated alkene, generating a zwitterionic enolate. nrochemistry.comwikipedia.org This nucleophilic enolate then adds to the aldehyde. A subsequent proton transfer and elimination of the DABCO catalyst yield the final product. nrochemistry.com The efficiency and selectivity of these reactions can be influenced by the choice of solvent and reaction temperature. nih.gov

Table 1: Examples of DABCO-Catalyzed Reactions

| Reactants | Catalyst | Product Type | Ref. |

|---|---|---|---|

| 2-Bromobenzaldehyde, Acrylonitrile | DABCO | Baylis-Hillman adduct | mdpi.comnih.gov |

| Aldehydes, Activated Alkenes | DABCO | α-Methylene-β-hydroxy alkanoates/alkanenitriles | mdpi.com |

| Arylaldehydes, p-Toluenesulfonamide, α,β-Unsaturated Carbonyls | DABCO/Amberlyst® 15 | α-Methylene-β-amino acid derivatives | mdpi.com |

Strong Base Deprotonation

The protons on the carbon atom alpha to the nitrile group in this compound are acidic and can be removed by strong bases. This deprotonation generates a carbanion that is stabilized by resonance with the nitrile group. vaia.com This nucleophilic intermediate can then undergo various intramolecular reactions.

Commonly used strong bases for this purpose include:

n-Butyllithium (n-BuLi)

Potassium Hydride (KH)

Sodium Amide (NaNH₂)

Lithium Hexamethyldisilazide (LiHMDS)

A significant application of this deprotonation is in intramolecular cyclization reactions. For the related compound, 3-(2-chlorophenyl)propanenitrile, treatment with sodium amide leads to the formation of a benzyne (B1209423) intermediate, followed by intramolecular attack of the nitrile-stabilized carbanion to form a benzocyclobutene derivative. stackexchange.com A similar reactivity can be expected for this compound, where the strong base facilitates the formation of a benzyne intermediate, which is then trapped intramolecularly by the carbanion to yield a cyclized product.

Acid-Catalyzed Reactions

Strong acids can also catalyze reactions involving this compound and related nitrile-containing compounds. These reactions often involve the activation of the nitrile group or other functional groups within the molecule.

Polyphosphoric Acid (PPA): PPA is a strong dehydrating agent and a Lewis acid that is effective in promoting intramolecular cyclization reactions. beilstein-journals.orgnih.govccsenet.org For example, PPA can catalyze the cyclization of ω-arylaminonitriles to form 1-aryl-2-iminoazacycloalkanes. beilstein-journals.org In the context of this compound, PPA could potentially facilitate intramolecular cyclization by activating the nitrile group towards nucleophilic attack from the aromatic ring, leading to the formation of fused heterocyclic systems.

Trifluoromethanesulfonic Acid (TfOH): Also known as triflic acid, TfOH is a superacid that can catalyze a variety of reactions involving nitriles. google.comresearchgate.net It can promote the trimerization of nitriles to form substituted sym-triazines. google.com The reaction conditions, such as temperature and the molar ratio of acid to nitrile, are crucial for controlling the outcome. google.com Trifluoromethanesulfonic acid can also catalyze the hydration of nitriles to amides. nih.gov

Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the generation of radical intermediates under mild conditions. researchgate.netbeilstein-journals.org This methodology can be applied to reactions involving aryl bromides and nitriles.

In a typical photoredox cycle, a photocatalyst, such as an iridium or ruthenium complex, absorbs visible light and becomes excited. rsc.orgmanchester.ac.uk This excited state can then engage in single electron transfer (SET) processes with the substrates. For a compound like this compound, the aryl bromide moiety can be reduced by the excited photocatalyst to form an aryl radical. This radical can then participate in various bond-forming reactions. For instance, visible-light-induced nickel-catalyzed cross-coupling reactions of aryl bromides with nitriles have been developed to construct aryl ketones. acs.org Furthermore, photoredox catalysis can be used for C-H arylation reactions, providing an alternative to traditional metal-catalyzed cross-coupling methods. acs.org The nitrile group itself can also be involved in photoredox-mediated transformations, such as the synthesis of 2-substituted benzothiazoles from thiophenols and nitriles. rsc.org

Enantioselective Catalysis

The development of enantioselective catalytic methods is crucial for the synthesis of chiral molecules, which are of great importance in pharmaceuticals and materials science. rsc.org For derivatives of this compound that possess a chiral center, enantioselective catalysis offers a route to obtain single enantiomers.

While specific examples of enantioselective catalysis directly on this compound are not extensively documented in the provided results, general principles of enantioselective catalysis can be applied to its synthesis or its subsequent transformations. For instance, the Baylis-Hillman reaction, which can be a key step in the synthesis of the precursor to this compound, can be rendered enantioselective by using chiral amine or phosphine catalysts. organic-chemistry.orgwikipedia.org

Furthermore, enantioselective methods for the construction of quaternary carbon centers in nitrile-containing molecules have been developed using chiral N,N'-dioxide-Co(II) complexes in Michael reactions. nih.gov Such strategies could potentially be adapted for the synthesis of chiral derivatives of this compound. Asymmetric cycloisomerization reactions catalyzed by transition metals in the presence of chiral ligands also represent a powerful tool for constructing chiral cyclic structures from unsaturated precursors. rsc.org

Advanced Characterization and Spectroscopic Analysis of 3 2 Bromophenyl Propanenitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule.

Similarly, ¹³C NMR spectroscopy provides information on the carbon framework of the molecule. The carbon of the nitrile group (C≡N) has a characteristic chemical shift in the range of 115-125 ppm. The carbons of the aromatic ring are observed in the aromatic region (typically 110-160 ppm), with the carbon attached to the bromine atom showing a shift influenced by the halogen's electronegativity and the "heavy atom effect." The aliphatic carbons of the propane (B168953) chain will appear at higher field (lower ppm values).

Table 1: Representative ¹H NMR and ¹³C NMR Data for Related Phenylpropanenitrile Derivatives

| Compound | Solvent | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| N,N-Dimethyl 3-phenylpropanamide | CDCl₃ | δ = 7.39–7.14 (m, 5H), 2.98–2.93 (m, 8H), 2.64 (t, J = 8.0 Hz, 2H) | δ = 172.3, 141.6, 128.5, 127.9, 126.2, 37.3, 35.6, 35.4, 31.5 |

| N,N-Dimethyl 3-(4-methylphenyl)propanamide | CDCl₃ | δ = 7.17–7.02 (m, 4H), 2.99–2.82 (m, 8H), 2.59 (t, J = 8.0 Hz, 2H), 2.31 (s, 3H) | δ = 172.3, 138.4, 135.5, 129.1, 128.3, 37.2, 35.5, 35.4, 30.9, 21.0 |

| N,N-Dimethyl 3-(4-methoxyphenyl)propanamide | CDCl₃ | δ = 7.13 (d, J = 8.6 Hz, 2H), 6.82 (d, J = 8.6 Hz, 2H), 3.78 (s, 3H), 2.98–2.88 (m, 8H), 2.58 (t, J = 8.9 Hz, 2H) | δ = 172.6, 158.1, 133.6, 129.5, 114.0, 55.4, 39.2, 37.3, 35.7, 30.6 |

Data sourced from a study on related propanamide derivatives, illustrating typical chemical shifts for the phenylpropane backbone. rsc.org

Mass Spectrometry (e.g., MS, HRMS, GC-MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an essential tool for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the mass with very high precision, allowing for the deduction of the exact molecular formula. Gas chromatography-mass spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it ideal for analyzing complex mixtures.

For 3-(2-Bromophenyl)propanenitrile, the mass spectrum would be expected to show a molecular ion peak [M]⁺ and a characteristic isotopic pattern for bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks of almost equal intensity separated by 2 Da (for the [M]⁺ and [M+2]⁺ ions).

Predicted mass spectral data for the related isomer, 2-(3-bromophenyl)propanenitrile, indicates a monoisotopic mass of 208.98401 Da. uni.lu The fragmentation pattern in the mass spectrum would likely involve the loss of the bromine atom and cleavage of the propanenitrile side chain, providing further structural information.

Table 2: Predicted Mass-to-Charge Ratios (m/z) for Adducts of 2-(3-bromophenyl)propanenitrile

| Adduct | m/z |

| [M+H]⁺ | 209.99129 |

| [M+Na]⁺ | 231.97323 |

| [M-H]⁻ | 207.97673 |

| [M+NH₄]⁺ | 227.01783 |

| [M+K]⁺ | 247.94717 |

Data predicted for an isomeric compound, 2-(3-bromophenyl)propanenitrile. uni.lu

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is a powerful technique for identifying the functional groups present in a compound.

The IR spectrum of this compound is expected to show several characteristic absorption bands. A sharp, medium-intensity peak around 2240-2260 cm⁻¹ is indicative of the nitrile (C≡N) stretching vibration. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the propanenitrile chain are observed in the 2850-3000 cm⁻¹ region. The C-Br stretching vibration is expected to appear in the fingerprint region, typically between 500 and 700 cm⁻¹. Aromatic C=C stretching vibrations will give rise to several peaks in the 1450-1600 cm⁻¹ region.

Single-Crystal X-ray Diffraction (SC-XRD) (for structural elucidation of related compounds)

Single-crystal X-ray diffraction (SC-XRD) is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com While obtaining a suitable single crystal of this compound may be challenging if it is a liquid or an oil at room temperature, the analysis of crystalline derivatives provides invaluable insight into molecular geometry, bond lengths, bond angles, and intermolecular interactions.

For example, the crystal structure of 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile reveals the planarity of the pyridine (B92270) ring and the dihedral angles between the various aromatic rings. nih.gov In another study on 4'-(4-bromophenyl)-2,2':6',2"-terpyridines, SC-XRD was used to definitively characterize the final products and their intermediates. nih.gov These studies demonstrate how SC-XRD can elucidate the solid-state conformation and packing of complex molecules containing a bromophenyl moiety.

Electrochemical Methods (e.g., cyclic voltammetry for reduction potentials)

Electrochemical methods, such as cyclic voltammetry (CV), are used to study the redox properties of a compound. For this compound, CV could be employed to determine the reduction potential of the bromophenyl group. The C-Br bond can be electrochemically reduced, typically in an irreversible process, leading to the formation of a phenyl radical and a bromide ion. The potential at which this reduction occurs provides information about the electron-accepting ability of the molecule.

The presence of the electron-withdrawing nitrile group on the side chain would be expected to influence the reduction potential of the C-Br bond, making it easier to reduce compared to bromobenzene. The exact reduction potential would depend on the solvent, electrolyte, and electrode material used in the experiment. Such studies are valuable for understanding the reactivity of the compound in electrochemical reactions and for designing potential applications in areas like electro-synthesis or sensor development.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

The pursuit of green and sustainable chemistry is a paramount goal in modern organic synthesis. Future research concerning 3-(2-Bromophenyl)propanenitrile will likely focus on developing synthetic pathways that are more environmentally benign, cost-effective, and safer than traditional methods.

Key areas of exploration include:

Alternative Cyanide Sources: Traditional cyanation reactions often employ highly toxic reagents like sodium or potassium cyanide. nih.gov Research is moving towards the use of less toxic and safer cyanide sources. One promising alternative is potassium hexacyanoferrate(II) (K4[Fe(CN)6]), a non-toxic food additive, which has been successfully used in palladium-catalyzed cyanations of aryl halides. nih.govorganic-chemistry.org Other potential sources being investigated include formamide, which can serve as a cyanide-free source in copper-catalyzed reactions, and isonitriles, which have been used for the direct cyanation of alcohols. blogspot.comnih.gov

Greener Reaction Media: Shifting from traditional organic solvents to more sustainable alternatives like water is a key objective. frontiersin.org Palladium-catalyzed cyanations of aryl halides have been successfully demonstrated in aqueous media, sometimes at room temperature, which significantly reduces environmental impact and simplifies reaction setup. acs.org

Catalytic Systems Based on Abundant Metals: While palladium is a highly effective catalyst for cross-coupling reactions, its high cost and toxicity are drawbacks. rsc.orgresearchgate.net Future work will likely emphasize the development of catalytic systems based on more abundant and less toxic metals like copper and nickel. acs.orgorganic-chemistry.orgresearchgate.net Copper-catalyzed domino halide exchange-cyanation, for instance, offers an efficient route for converting aryl bromides to nitriles under milder conditions than the classic Rosenmund-von Braun reaction. acs.orgorganic-chemistry.org

Enzymatic and Bio-catalytic Approaches: The use of enzymes to catalyze specific steps in a synthetic sequence represents a frontier in green chemistry. google.com Although specific enzymes for the synthesis of this compound have not been identified, future research could explore enzymatic pathways for either the formation of the carbon skeleton or the introduction of the nitrile group, offering high selectivity and mild reaction conditions. google.com

Exploration of Undiscovered Reactivity Patterns and Transformations

The unique combination of a bromo-aryl group, a nitrile, and a flexible alkyl chain in this compound provides a rich playground for exploring novel reactivity. Future research will aim to uncover and harness new transformations that go beyond the known reactions of its individual functional groups.

Potential areas for investigation include:

Intramolecular Cyclizations: The proximity of the bromo- and nitrile-containing moieties suggests the potential for intramolecular reactions to form complex heterocyclic structures. For example, reductive cyclization could lead to the formation of tetrahydroquinoline derivatives, which are important scaffolds in medicinal chemistry.

Reactivity of the Nitrile Group: The nitrile group is not merely a precursor to carboxylic acids or amines; it can participate directly in a variety of transformations. nih.gov It can act as a coordinating group in metal-catalyzed reactions, influencing the regioselectivity and reactivity of other parts of the molecule. acs.org Future studies could explore its participation in cycloadditions or as a directing group for C-H activation at the benzylic or aromatic positions.

Benzylic Functionalization: The methylene (B1212753) group adjacent to the phenyl ring (the benzylic position) is activated and susceptible to functionalization. Research could focus on developing methods for selective oxidation, halogenation, or metalation at this position, opening pathways to a new array of derivatives. nih.gov

Dual Functionalization: A significant area of opportunity lies in developing reactions that simultaneously or sequentially engage both the C-Br bond and the nitrile group. This could involve photoredox and copper dual catalysis, which has been used for the difunctionalization of electron-deficient alkenes, to introduce new functionalities across the molecule in a single step. acs.org

Advanced Mechanistic Studies Using Combined Spectroscopic and Computational Techniques

A deep understanding of reaction mechanisms is crucial for optimizing existing transformations and designing new ones. The application of advanced analytical and computational tools will be instrumental in elucidating the intricate pathways involved in the reactions of this compound.

Future mechanistic studies could focus on:

Computational Modeling (DFT): Density Functional Theory (DFT) calculations are powerful tools for predicting reaction pathways, transition state structures, and activation energies. nih.gov For this compound, DFT can be used to model the oxidative addition step in palladium-catalyzed cross-coupling reactions, understand the role of ligands in catalyst stability and activity, and predict the feasibility of novel intramolecular cyclizations. acs.org It can also help in assessing the electrophilicity of the nitrile group and its propensity to react with nucleophiles. nih.gov

In-Situ Spectroscopy: Techniques like in-situ NMR and IR spectroscopy allow for real-time monitoring of reacting species, providing direct evidence for proposed intermediates and catalytic cycles. These methods can be used to study catalyst deactivation in palladium-catalyzed cyanations, which is often caused by the cyanide ion poisoning the active catalyst. nih.gov

Kinetic Analysis: Detailed kinetic studies can help determine the rate-determining step of a reaction. For instance, in palladium-catalyzed cyanations, the rate-determining step can be the reductive elimination, and its rate can be influenced by the electronic properties of the substituents on the aryl ring. acs.org Such studies for reactions involving this compound would provide valuable data for reaction optimization.

Supramolecular Interactions: Investigating how the molecule interacts with host molecules, such as cavitands or cyclodextrins, can provide insights into its recognition properties. Co-crystallization methods and molecular docking studies can reveal non-covalent interactions that are crucial for designing molecular sensors or optimizing enzyme-substrate binding. nih.gov

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch processing to continuous flow manufacturing offers numerous advantages, including enhanced safety, better process control, and improved scalability. nih.gov Automating these processes further accelerates research and development. manufacturingchemist.com

Future directions in this area include:

Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of this compound and its derivatives could enable safer handling of hazardous reagents and intermediates. beilstein-journals.org Flow reactors offer superior heat and mass transfer, allowing for reactions to be run at higher temperatures and pressures safely, which can significantly shorten reaction times. nih.gov This approach has been successfully applied to the synthesis of various active pharmaceutical ingredients (APIs). beilstein-journals.org

Automated Reaction Optimization: Automated synthesis platforms can be employed to rapidly screen a wide range of reaction parameters, such as catalysts, ligands, solvents, and temperatures. This high-throughput approach can quickly identify the optimal conditions for a given transformation, significantly accelerating the development of new synthetic methods for this compound.

Design of New Catalytic Systems for Enhanced Selectivity and Efficiency

The development of novel catalysts is at the heart of advancing synthetic chemistry. For this compound, new catalytic systems are needed to improve the efficiency, selectivity, and sustainability of its transformations.

Key research goals in catalysis include:

Highly Active Palladium Catalysts: While palladium catalysis is well-established, there is ongoing research to develop more active and robust systems that can operate at very low catalyst loadings. nih.gov This includes the design of new phosphine (B1218219) ligands and N-heterocyclic carbene (NHC) ligands that can stabilize the palladium center and prevent deactivation. organic-chemistry.org The use of palladacycle precatalysts has also shown promise for efficient cyanation of aryl chlorides and bromides. nih.govacs.org

Efficient Copper and Nickel Catalysts: As alternatives to palladium, catalysts based on copper and nickel are attractive due to their lower cost and toxicity. organic-chemistry.orgresearchgate.net Research will focus on designing ligands that enhance the activity of these metals for cross-coupling and cyanation reactions involving aryl bromides. acs.orgorganic-chemistry.org For example, nickel-catalyzed cyanation of aryl chlorides using zinc cyanide has been shown to be highly effective. organic-chemistry.org

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for generating radical intermediates under mild conditions. This technology could be applied to this compound to enable novel transformations, such as C-H functionalization or cross-coupling reactions that are not accessible through traditional thermal methods.

Recyclable and Heterogeneous Catalysts: To improve sustainability, future efforts will be directed towards developing heterogeneous catalysts, where the catalytic species is immobilized on a solid support like silica, polyaniline, or carbon. blogspot.comorganic-chemistry.org These catalysts can be easily separated from the reaction mixture and reused multiple times, reducing cost and metal waste. organic-chemistry.org

Investigation of Multicomponent Reactions and Cascade Processes

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are highly efficient tools for building molecular diversity. nih.govfrontiersin.orgmdpi.com Cascade reactions, involving a sequence of intramolecular transformations, can rapidly generate complex molecular architectures from simple precursors. nih.govrsc.org

Future research could leverage this compound in:

Novel Multicomponent Reactions: Designing new MCRs where this compound serves as a key building block is a promising research avenue. For instance, it could participate in palladium-catalyzed MCRs with arylboronic acids, potentially leading to complex dihydrochalcone (B1670589) structures through a cascade of aryl addition, elimination, and reduction steps. acs.orgnih.gov The presence of both an electrophilic carbon (C-Br) and a nucleophilic/coordinating group (nitrile) makes it a suitable candidate for diverse MCRs. nih.gov

Cascade Reactions for Heterocycle Synthesis: The structure of this compound is well-suited for initiating cascade reactions. For example, a Heck reaction at the bromo-position could be followed by an intramolecular cyclization involving the nitrile group to construct complex nitrogen-containing heterocycles. nih.govrsc.orgkit.edu Such processes are highly atom-economical and can provide rapid access to valuable chemical scaffolds. rsc.org

Integration with Isocyanide and Aryne Chemistry: Exploring reactions with highly reactive intermediates like isocyanides or arynes could lead to unprecedented molecular structures. nih.govresearchgate.net For example, an MCR involving an aryne, an amine, and this compound could assemble a highly functionalized product in a single operation.

Q & A

Q. What are the common synthetic routes for 3-(2-Bromophenyl)propanenitrile?

this compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, bromophenyl precursors can react with acrylonitrile derivatives under basic conditions (e.g., potassium carbonate) to introduce the nitrile group . Similar protocols involve halogenation of phenylpropanenitrile precursors or cross-coupling reactions using palladium catalysts. Researchers should optimize reaction parameters (temperature, solvent, catalyst loading) based on starting material reactivity .

Q. How is the molecular structure of this compound characterized?

Structural elucidation employs spectroscopic techniques:

- NMR : H and C NMR identify proton environments and carbon frameworks, with characteristic shifts for the bromophenyl (~7.5–7.8 ppm aromatic protons) and nitrile groups (~1.3 ppm for CH-C≡N) .

- X-ray crystallography : Resolves bond lengths/angles and confirms stereochemistry. SHELX software (e.g., SHELXL) is widely used for refinement .

- Mass spectrometry : Validates molecular weight (MW = 210.07 g/mol) via molecular ion peaks .

Q. What is the reactivity profile of the bromine and nitrile groups in this compound?

- Bromine : Participates in Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups. It also undergoes nucleophilic substitution with amines or thiols .

- Nitrile : Can be hydrolyzed to carboxylic acids or reduced to amines. In heterocyclic synthesis, nitriles form triazoles or thiazoles via cycloaddition with azides or thioamides .

Advanced Research Questions

Q. How do steric and electronic effects of the 2-bromophenyl group influence reactivity compared to analogs?

The ortho-bromine substituent introduces steric hindrance and electron-withdrawing effects, slowing electrophilic substitution but enhancing oxidative stability. Comparative studies with 3-(4-fluorophenyl)propanenitrile show lower yields in SN reactions due to hindered backside attack in the ortho-bromo derivative .

Q. What experimental strategies resolve contradictions in spectroscopic data during structural analysis?

- Multi-technique validation : Combine NMR, IR, and X-ray data. For example, conflicting NOE effects in NMR may require crystallographic validation of spatial arrangements .

- Computational modeling : DFT calculations predict vibrational spectra or coupling constants to reconcile experimental observations .

- High-resolution MS : Confirms molecular formula when isotopic patterns conflict with expected fragmentation .

Q. How can reaction yields for triazole derivatives (e.g., 1,2,4-triazole-5-thiones) be optimized?

Key factors include:

- Catalyst selection : Use Cu(I) catalysts for azide-alkyne cycloaddition.

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance nitrile reactivity .

- Temperature control : Gradual heating (60–80°C) minimizes side reactions.

In a study synthesizing 21 triazole derivatives, yields improved from 45% to 72% by optimizing stoichiometry and reaction time .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

The bromine atom’s heavy atom effect complicates X-ray diffraction by absorbing electrons. Solutions include:

- Cryocrystallography : Reduces thermal motion for sharper reflections.

- SHELXD/SHELXE : Resolve phase problems in twinned crystals via dual-space methods .

- Co-crystallization : Use of small-molecule co-formers (e.g., acetic acid) improves crystal packing .

Methodological Recommendations

- Contradiction handling : Replicate experiments under controlled conditions (humidity, inert atmosphere) to isolate variables causing data discrepancies .

- Bioactivity screening : Use this compound as a scaffold for kinase inhibitors, leveraging its nitrile group for covalent binding to cysteine residues. Assay cytotoxicity via MTT and measure IC values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.